molecular formula C30H26O11 B13799011 Fisetinidol-(4A8)-catechin

Fisetinidol-(4A8)-catechin

Cat. No.: B13799011
M. Wt: 562.5 g/mol
InChI Key: CVPALQKJIJFGCD-CWIAFBJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fisetinidol-(4A8)-catechin is a naturally occurring flavonoid compound found in various plants. It belongs to the class of leucoanthocyanidins, which are colorless precursors to anthocyanidins, the pigments responsible for the red, purple, and blue colors in many fruits and flowers. This compound is known for its potential antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fisetinidol-(4A8)-catechin typically involves the condensation of fisetinidol and catechin under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of natural sources, such as plants rich in flavonoids. The extraction process involves solvent extraction, followed by purification steps like crystallization or chromatography to obtain the pure compound. Advances in biotechnology also allow for the production of this compound through microbial

Properties

Molecular Formula

C30H26O11

Molecular Weight

562.5 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O11/c31-14-3-4-15-24(9-14)40-29(13-2-6-18(33)21(36)8-13)27(39)25(15)26-22(37)11-19(34)16-10-23(38)28(41-30(16)26)12-1-5-17(32)20(35)7-12/h1-9,11,23,25,27-29,31-39H,10H2/t23-,25+,27-,28+,29+/m0/s1

InChI Key

CVPALQKJIJFGCD-CWIAFBJVSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

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